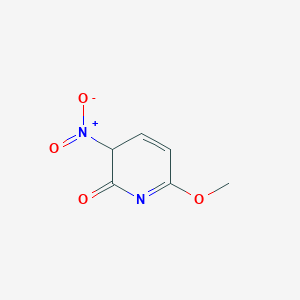
5-(2-Hydroxyethyl)-6-methyl-2-sulfanylidene-3,5-dihydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-6-metil-2-tio-1H-pirimidina-5-(2-hidroxietil)-2,3-dihidro es un compuesto heterocíclico que contiene un anillo de pirimidina con varios grupos funcionales unidos. Este compuesto es de interés debido a sus potenciales actividades biológicas y aplicaciones en varios campos como la química, la biología y la medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-oxo-6-metil-2-tio-1H-pirimidina-5-(2-hidroxietil)-2,3-dihidro normalmente implica la condensación de los materiales de partida apropiados en condiciones controladas. Un método común implica la reacción de 2-hidroxietilamina con 6-metil-2-tio-1H-pirimidin-4-ona en presencia de un catalizador adecuado. La reacción se suele llevar a cabo en un disolvente orgánico como el etanol o el metanol a temperaturas elevadas para facilitar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una calidad y eficiencia constantes.
Análisis De Reacciones Químicas
Tipos de reacciones
4-oxo-6-metil-2-tio-1H-pirimidina-5-(2-hidroxietil)-2,3-dihidro puede someterse a varias reacciones químicas, entre ellas:
Oxidación: El grupo hidroxilo se puede oxidar para formar un grupo carbonilo.
Reducción: El grupo tioxo se puede reducir a un grupo tiol.
Sustitución: El grupo hidroxilo se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).
Reducción: Se suelen utilizar agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden utilizar nucleófilos como los haluros de alquilo o los cloruros de acilo en presencia de una base como el hidróxido de sodio (NaOH).
Principales productos formados
Oxidación: Formación de un derivado de cetona o aldehído.
Reducción: Formación de un derivado de tiol.
Sustitución: Formación de varios derivados de pirimidina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
4-oxo-6-metil-2-tio-1H-pirimidina-5-(2-hidroxietil)-2,3-dihidro tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como inhibidor de enzimas o modulador de receptores.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o revestimientos.
Mecanismo De Acción
El mecanismo de acción de 4-oxo-6-metil-2-tio-1H-pirimidina-5-(2-hidroxietil)-2,3-dihidro implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o modular la función del receptor interactuando con los sitios de unión. Las vías y dianas exactas pueden variar dependiendo de la aplicación específica y el contexto biológico.
Comparación Con Compuestos Similares
Compuestos similares
- 2,3-Dihydro-5-(2-hydroxyethyl)-6-methyl-4H-pyran-4-one
- 2,3-Dihydro-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one
Singularidad
4-oxo-6-metil-2-tio-1H-pirimidina-5-(2-hidroxietil)-2,3-dihidro es único debido a la presencia del grupo tioxo, que confiere propiedades químicas y biológicas distintas en comparación con compuestos similares. Este grupo funcional puede influir en la reactividad, la estabilidad y la interacción del compuesto con dianas biológicas, lo que lo convierte en una molécula valiosa para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C7H10N2O2S |
|---|---|
Peso molecular |
186.23 g/mol |
Nombre IUPAC |
5-(2-hydroxyethyl)-6-methyl-2-sulfanylidene-5H-pyrimidin-4-one |
InChI |
InChI=1S/C7H10N2O2S/c1-4-5(2-3-10)6(11)9-7(12)8-4/h5,10H,2-3H2,1H3,(H,9,11,12) |
Clave InChI |
YOJOKERXHUTTIH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=S)NC(=O)C1CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperazine hydrochloride](/img/structure/B12347380.png)
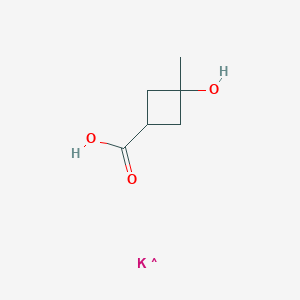

![[4-Chloro-2-(2-chloropropyl)phenyl]methanamine](/img/structure/B12347398.png)
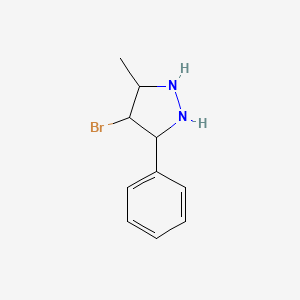
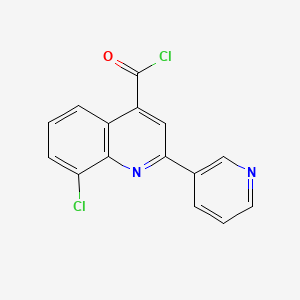
![4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]-N,N-dimethylaniline;hydrochloride](/img/structure/B12347427.png)
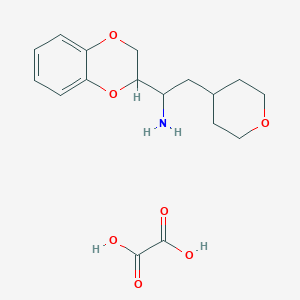
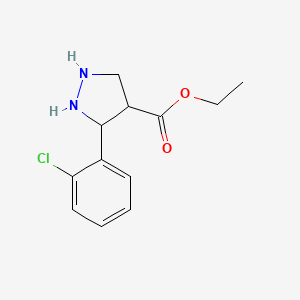
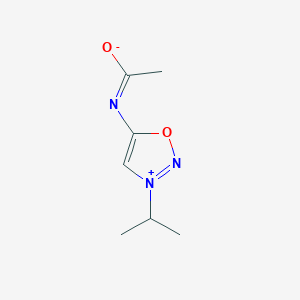
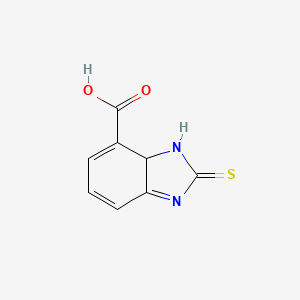

![4-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12347450.png)
